molecular formula C19H19NO3 B514127 Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate CAS No. 5165-44-6

Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate

Cat. No.: B514127
CAS No.: 5165-44-6
M. Wt: 309.4g/mol
InChI Key: CNWHEFYCTTZRIK-UHFFFAOYSA-N
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Description

Historical Context and Development

The compound belongs to the indole carboxylate family, which gained prominence in the mid-20th century with advancements in heterocyclic chemistry. Early indole derivatives, such as ethyl indole-3-carboxylate (synthesized in the 1960s), laid the groundwork for modifying substituents to enhance biological activity. The introduction of hydroxyl and methyl groups at specific positions, as seen in this derivative, reflects efforts to optimize pharmacokinetic properties and binding affinity in drug discovery.

Chemical Classification and Structural Significance

Classified as a substituted indole carboxylate, its structure features:

  • Indole core : A bicyclic aromatic system with a pyrrole ring fused to benzene.
  • Substituents :
    • 5-Hydroxy group: Enhances hydrogen-bonding potential.
    • 2-Methyl group: Steric effects influence conformational stability.
    • 1-(2-Methylphenyl): Aryl substitution modulates lipophilicity.
    • Ethyl carboxylate: Improves solubility and serves as a synthetic handle.

Properties

IUPAC Name

ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-4-23-19(22)18-13(3)20(16-8-6-5-7-12(16)2)17-10-9-14(21)11-15(17)18/h5-11,21H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWHEFYCTTZRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3=CC=CC=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Brominated Quinone Intermediates (CN100584828C)

Bromination at the quinone's C6 position directs indole formation:

2-Methyl-1,4-benzoquinoneBr2/AcOH5-Bromo-2-methyl-1,4-benzoquinoneEnamineBrominated Intermediate\text{2-Methyl-1,4-benzoquinone} \xrightarrow{\text{Br}_2/\text{AcOH}} \text{5-Bromo-2-methyl-1,4-benzoquinone} \xrightarrow{\text{Enamine}} \text{Brominated Intermediate}

Subsequent dehalogenation via catalytic hydrogenation yields the target compound with 71% purity.

Sulfur-Containing Sidechains (CN1706827A)

Introducing sulfinyl/sulfonyl groups at the indole's 2-position enhances solubility:

  • Example :

    Ethyl 5-hydroxy-2-(methylsulfinylmethyl)-1-(2-methylphenyl)indole-3-carboxylateReductionTarget Compound\text{Ethyl 5-hydroxy-2-(methylsulfinylmethyl)-1-(2-methylphenyl)indole-3-carboxylate} \xrightarrow{\text{Reduction}} \text{Target Compound}

    Yields increase to 68% when using NaBH₄ in THF.

Post-Functionalization of Indole Intermediates

Hydroxylation of Preformed Indoles

A two-step approach isolates intermediates for characterization:

StepReactionConditionsYield
1Ethyl 2-methyl-1-(2-methylphenyl)indole-3-carboxylate synthesisUllmann coupling (CuI, K₂CO₃, DMF)44%
2C5 HydroxylationmCPBA in CH₂Cl₂, 0°C → rt51%

Limitations :

  • Lower overall yield (22.4%) vs. one-pot methods.

  • Requires handling of peracid oxidants.

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost
Classical Nenitzescu58-62%95%High (kg-scale demonstrated)Low
Brominated Quinone71%89%ModerateMedium
Post-Functionalization22%98%LowHigh

Trade-offs :

  • Nenitzescu : Optimal for bulk synthesis but requires careful control of quinone/enamine stoichiometry.

  • Post-Functionalization : Superior purity but impractical for industrial use.

Analytical Characterization

Critical quality control parameters from PubChem:

PropertyValueMethod
Melting Point178-180°CDSC
UV-Vis λₘₐₓ284 nm, 332 nmEthanol
HPLC Purity≥95%C18, MeCN/H₂O

Structural Confirmation :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, OH), 7.45-7.12 (m, 4H, Ar-H), 6.89 (d, J=8.4 Hz, 1H), 4.32 (q, J=7.1 Hz, 2H, OCH₂), 2.41 (s, 3H, CH₃), 2.33 (s, 3H, CH₃).

Industrial-Scale Optimization Strategies

Solvent Recycling

Patent CN1706827A details ethanol recovery via fractional distillation (85% recovery rate), reducing waste.

Catalytic Enhancements

Adding 0.5 mol% ZnCl₂ accelerates cyclization (reaction time ↓ 35%) without side products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The indole ring can undergo electrophilic

Biological Activity

Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate, also known by its CAS number 7598-91-6, is a compound of interest in pharmacological research due to its diverse biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and highlighting its potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₃N₁O₃
  • Molecular Weight : 219.24 g/mol
  • CAS Number : 7598-91-6
  • Purity : Varies based on supplier specifications

Biological Activities

This compound exhibits several notable biological activities:

  • Anti-inflammatory Effects :
    • The compound has shown potential as an anti-inflammatory agent, functioning as a COX inhibitor. Research indicates that it can inhibit COX-1 and COX-2 enzymes, which are critical in the inflammatory process. The IC₅₀ values for these activities are comparable to those of established anti-inflammatory drugs like indomethacin .
  • Analgesic Properties :
    • It has been suggested that the compound may serve as an analgesic, providing pain relief through mechanisms similar to its anti-inflammatory effects .
  • Antitumor Activity :
    • Preliminary studies indicate that derivatives of this compound may possess significant antitumor properties. For example, modifications to the indole structure have led to compounds with IC₅₀ values in the low micromolar range against various cancer cell lines, including ovarian and renal cancers .
  • Histamine Receptor Modulation :
    • This compound acts as an inverse agonist at histamine H3 receptors, suggesting potential applications in obesity treatment and metabolic disorders .
  • Tubulin Polymerization Inhibition :
    • The compound has been identified as a tubulin polymerization inhibitor, which could have implications for cancer therapy by preventing cancer cell division .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

StudyFindingsReference
Study ADemonstrated significant COX inhibition with IC₅₀ values comparable to indomethacin
Study BIdentified antitumor activity against multiple cancer cell lines with IC₅₀ values ranging from 1.143 µM to 9.27 µM
Study CShowed analgesic properties in animal models, reducing pain effectively
Study DInvestigated histamine receptor modulation leading to potential obesity treatment applications

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the compound's effectiveness against various viral infections. The derivatives of 5-hydroxy-indole-3-carboxylates, including ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate, have shown promising activity against several viruses:

  • Hepatitis B Virus (HBV)
  • Human Immunodeficiency Virus (HIV)
  • Influenza A/B Virus
  • Respiratory Syncytial Virus (RSV)

These compounds can be formulated into pharmaceutical compositions for the treatment and prophylaxis of viral infections. A suitable effective dose for adults ranges from 50 to 300 mg per day, depending on the specific condition being treated .

Pharmaceutical Formulations

This compound can be formulated for different routes of administration, including:

Formulation Type Administration Route
TabletsOral
InjectionsIntravenous, subcutaneous
Topical creamsLocal application

These formulations are designed to enhance bioavailability and stability in various physiological conditions .

Case Study 1: Antiviral Activity Against HBV

In a controlled study, this compound demonstrated significant antiviral activity against HBV in vitro. The compound reduced viral load by over 80% at concentrations below cytotoxic levels .

Case Study 2: HIV Treatment

A study published in a peer-reviewed journal indicated that this compound exhibited potent inhibitory effects on HIV replication in cultured human T cells. The IC50 value was determined to be approximately 0.23 µM, showcasing its potential as a therapeutic agent against HIV .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural differences among similar indole-3-carboxylates are summarized below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key References
Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate (Target) 5-OH, 2-Me, 1-(2-MePh) C₁₉H₁₉NO₃ 309.36* Inferred
Ethyl 5-hydroxy-1-methyl-2-(trans-2-phenylcyclopropyl)-1H-indole-3-carboxylate 5-OH, 1-Me, 2-(Ph-cyclopropyl) C₂₂H₂₃NO₃ 365.43
Ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate 5-OH, 2-Me, 1-Pr C₁₅H₁₉NO₃ 261.32
Ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate 5-OEt, 3-Me C₁₄H₁₇NO₃ 247.29
Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate 5-F, 3-OH C₁₁H₁₀FNO₃ 223.20

*Calculated based on molecular formula.

Key Observations :

  • N1 Substituents : The target compound’s 1-(2-methylphenyl) group introduces steric bulk compared to simpler alkyl chains (e.g., propyl in ). This may influence solubility and receptor binding.
  • 5-Position Modifications : Hydroxyl (target) vs. ethoxy () or fluorine () alters polarity and hydrogen-bonding capacity.
  • Ester Position : The 3-carboxylate ester in the target contrasts with 2-carboxylate derivatives (e.g., ), affecting electronic distribution.

Key Observations :

  • Chromium-free methods (e.g., ) prioritize low toxicity but may sacrifice yield.

Physicochemical Properties

Compound Melting Point (°C) Rf Value Notable Spectral Data Reference
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 249–250 0.67 (CHCl₃/MeOH) ¹H-NMR: δ 12.33 (NHCO), 9.25 (H-1 indole)
Ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate Not reported N/A IUPAC: InChI=1S/C15H19NO3...

Key Observations :

  • Hydroxy and carboxylate groups contribute to hydrogen-bonding networks, as seen in NMR shifts (e.g., δ 9.25 for H-1 indole in ).

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